Blepharocalyxin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Blepharocalyxin C is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

Scientific Research Applications

Antiproliferative Activity

1. Overview of Antiproliferative Properties

Blepharocalyxin C has been shown to exhibit notable antiproliferative activity against various cancer cell lines. Research indicates that it can inhibit the proliferation of murine colon carcinoma cells and human fibrosarcoma cells.

2. Case Studies and Findings

- A study reported that this compound demonstrated an effective concentration-dependent inhibition against colon 26-L5 carcinoma cells, with an ED50 value of approximately 3.61 µM, highlighting its potential as a cytotoxic agent .

- Another investigation found that various diarylheptanoids, including this compound, were more potent than the clinically used drug 5-fluorouracil against HT-1080 fibrosarcoma cells, suggesting a promising therapeutic avenue for cancer treatment .

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | ED50 Value (µM) |

|---|---|---|

| This compound | Colon 26-L5 carcinoma | 3.61 |

| Blepharocalyxin E | HT-1080 fibrosarcoma | 9.02 |

| 5-Fluorouracil | HT-1080 fibrosarcoma | 8.0 |

Antiviral Activity

1. Discovery as a Pan-Inhibitor

Recent studies have identified this compound as a potential pan-inhibitor against the Rift Valley fever virus (RVFV). The compound was part of a screening process involving over 6000 phytochemicals, where it showed optimal binding to RVFV glycoproteins N and C, as well as the nucleocapsid protein .

2. Mechanism of Action

The antiviral activity is attributed to its ability to form strong hydrogen bonds with key residues in the RVFV proteins, which are crucial for viral replication. The binding scores indicated that this compound could effectively disrupt the viral life cycle, presenting it as a candidate for further development into antiviral therapeutics .

Structural Insights

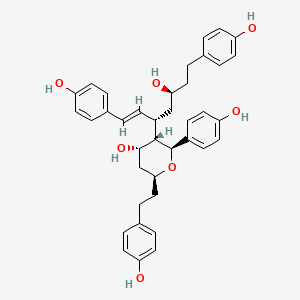

1. Chemical Structure

this compound consists of two diarylheptanoid units connected by a tetrahydropyran ring, contributing to its unique biological properties. The structural complexity allows for interactions with various biological targets, enhancing its efficacy against cancer and viral infections .

2. Synthesis and Derivatives

Research into synthetic pathways has also been conducted to create derivatives of this compound that may enhance its biological activity or reduce toxicity. These studies focus on modifying the existing structure to optimize its pharmacological profile .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying Blepharocalyxin C from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:

- Fractionation guidance : Monitor fractions using TLC or HPLC coupled with UV/Vis detection, targeting peaks aligned with known spectral properties of this compound .

- Purity validation : Confirm purity (>95%) via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Reproducibility : Document solvent ratios, column packing materials, and elution gradients meticulously to ensure reproducibility .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

A multi-technique approach is critical:

- NMR : Compare ¹H/¹³C NMR shifts with literature data, focusing on characteristic signals (e.g., diterpene skeleton, ester groups) .

- MS : Use HRMS to confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve absolute configuration .

- Cross-validation : Ensure spectral data align with synthetic analogs or previously isolated batches .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays:

- Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, A549) with positive controls (e.g., doxorubicin) .

- Anti-inflammatory activity : Measure inhibition of NO production in LPS-induced macrophages .

- Dose-response curves : Include IC₅₀ calculations and statistical validation (e.g., triplicate experiments, ANOVA) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to improve yield and scalability?

Key strategies include:

- Protecting group selection : Use MIDA boronate esters for Suzuki-Miyaura couplings to enhance stability and reduce side reactions .

- Catalytic systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand ratios for stereochemical control .

- Step-economy : Evaluate convergent vs. linear synthesis pathways using retrosynthetic analysis .

- Scalability trials : Test reproducibility in gram-scale reactions under inert atmospheres .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound?

Address discrepancies through:

- Source validation : Confirm compound identity/purity across studies using shared spectral data .

- Assay standardization : Compare methodologies (e.g., cell lines, incubation times) and control for batch-to-batch variability .

- Mechanistic studies : Use RNA-seq or proteomics to identify upstream targets (e.g., NF-κB, MAPK pathways) and validate via siRNA knockdown .

Q. How should researchers design experiments to elucidate the mechanism of action of this compound?

A tiered approach is recommended:

- Transcriptomic/proteomic profiling : Identify differentially expressed genes/proteins post-treatment .

- Pathway inhibition : Use pharmacological inhibitors (e.g., SB203580 for p38 MAPK) to block hypothesized pathways .

- In vivo validation : Utilize xenograft models to correlate in vitro findings with tumor growth inhibition .

- Data triangulation : Combine results from multiple techniques (e.g., Western blot, immunofluorescence) to confirm mechanistic hypotheses .

Q. What analytical strategies ensure reproducibility in pharmacokinetic studies of this compound?

Critical steps include:

- Bioanalytical method validation : Optimize LC-MS/MS parameters (e.g., ionization mode, collision energy) for plasma/tissue samples .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂ .

- Cross-lab verification : Share protocols with independent labs to confirm reproducibility .

Q. Methodological Considerations

Q. How should researchers address variability in compound stability during storage?

- Storage conditions : Store at -80°C in anhydrous DMSO, with aliquots to minimize freeze-thaw cycles .

- Stability assays : Periodically test via HPLC and compare degradation products with fresh batches .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

Properties

Molecular Formula |

C38H42O7 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

(2S,3S,4S,6S)-3-[(E,3S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-1-en-3-yl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-ol |

InChI |

InChI=1S/C38H42O7/c39-30-13-2-25(3-14-30)1-10-29(23-34(43)19-8-26-4-15-31(40)16-5-26)37-36(44)24-35(22-9-27-6-17-32(41)18-7-27)45-38(37)28-11-20-33(42)21-12-28/h1-7,10-18,20-21,29,34-44H,8-9,19,22-24H2/b10-1+/t29-,34+,35+,36+,37+,38-/m1/s1 |

InChI Key |

OCGXHNIZNJTINO-XKXZSYDMSA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H]([C@H]([C@H]1O)[C@@H](C[C@H](CCC2=CC=C(C=C2)O)O)/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O |

Canonical SMILES |

C1C(OC(C(C1O)C(CC(CCC2=CC=C(C=C2)O)O)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O |

Synonyms |

blepharocalyxin C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.